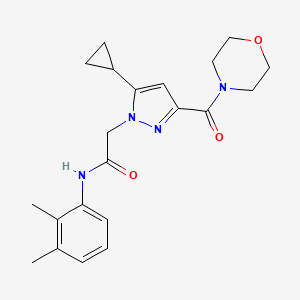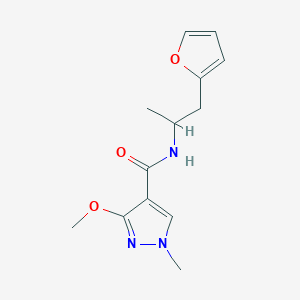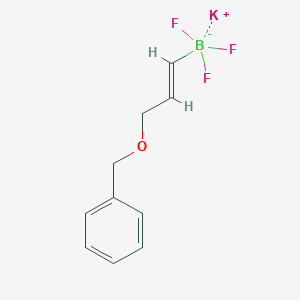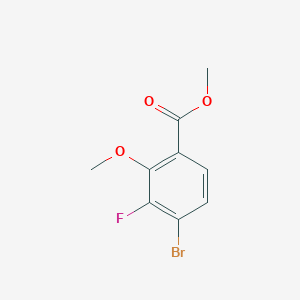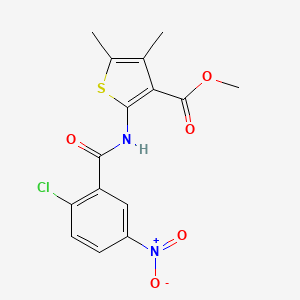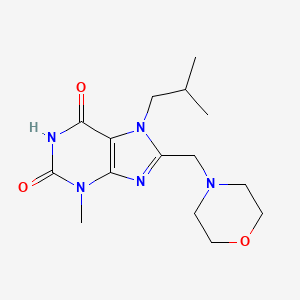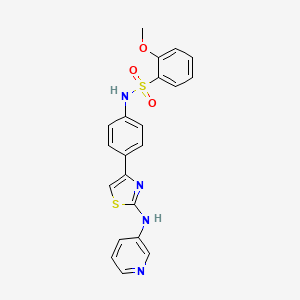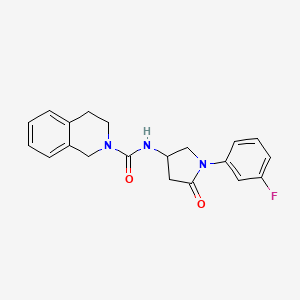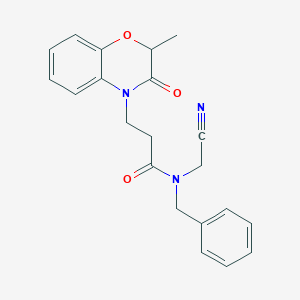![molecular formula C18H11ClF3N3OS B2915036 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone CAS No. 344263-20-3](/img/structure/B2915036.png)
2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of the trifluoromethyl group and the pyridine ring could contribute to its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other trifluoromethylpyridine derivatives. For instance, the synthesis of 2-alkyl/aryl 3-esters 5-aminoaryl pyridine is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylthiolation Reagents
"2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one" serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This utility extends to the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into trifluoromethylthio compounds, showcasing the compound's role in synthesizing β-lactam triflones and facilitating coupling-type reactions for aryl iodides (Huang et al., 2016).
Synthesis of Heteroatomic Compounds
A study focused on synthesizing new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone demonstrates the synthetic versatility of related compounds. These derivatives exhibit significant biological activities, including antioxidant effects and the potential for drug development, highlighting the biological relevance of structurally similar compounds (Farzaliyev et al., 2020).
Development of Polyimides
The synthesis of novel fluorinated polyimides using a compound structurally related to the one showcases applications in materials science. These polyimides, derived from aromatic diamine monomers, exhibit desirable properties like solubility in polar organic solvents and excellent thermal stability, indicating potential applications in advanced materials and engineering (Yin et al., 2005).
Advanced Optical Materials
Another study introduces transparent polyimides with high refractive indices and small birefringences, synthesized from thiophenyl-substituted benzidines. These materials offer significant advantages for optical applications due to their good thermomechanical stabilities and transparency, underscoring the role of related compounds in developing high-performance optical materials (Tapaswi et al., 2015).
Antifungal Agent Synthesis
The compound "2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone" might share synthetic or functional parallels with intermediates in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This illustrates its potential relevance in pharmaceutical synthesis, where specific structural features are critical for activity (Butters et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3OS/c19-14-6-13(18(20,21)22)9-23-16(14)12-7-24-17(25-8-12)27-10-15(26)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQBPIXYAZMDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

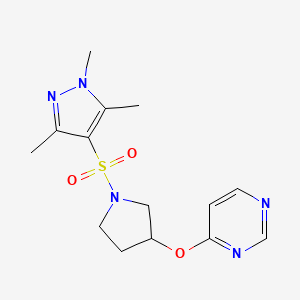

![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)
